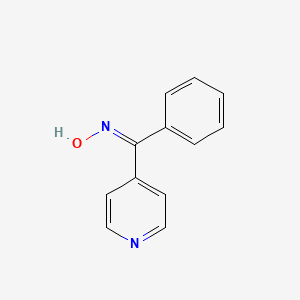
(Z)-Phenyl(pyridin-4-YL)methanone oxime
Vue d'ensemble
Description
“(Z)-Phenyl(pyridin-4-YL)methanone oxime” is a chemical compound with the molecular formula C12H10N2O1. It is used for research purposes and is not intended for human or veterinary use1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature2. For instance, the synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives was achieved by opening the central cycle of the pyrido[3,4-g]quinazoline scaffold2. The derivatives were prepared from the corresponding ketone precursor2. However, the exact synthesis process for “(Z)-Phenyl(pyridin-4-YL)methanone oxime” is not explicitly mentioned in the available resources.
Molecular Structure Analysis
The molecular structure of “(Z)-Phenyl(pyridin-4-YL)methanone oxime” is not explicitly provided in the available resources. However, a related compound, (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, was found to have a planar structure2.Chemical Reactions Analysis
The chemical reactions involving “(Z)-Phenyl(pyridin-4-YL)methanone oxime” are not explicitly mentioned in the available resources. However, a related compound, (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, was synthesized and evaluated toward a panel of protein kinases2.Physical And Chemical Properties Analysis
The physical and chemical properties of “(Z)-Phenyl(pyridin-4-YL)methanone oxime” are not explicitly mentioned in the available resources. However, it has a molecular weight of 198.22 g/mol1.Applications De Recherche Scientifique
Crystal Structure Analysis
The structural analysis of (E)-phenyl(pyridin-2-yl)methanone oxime revealed its crystallization in a monoclinic space group. This compound forms inversion dimers linked by hydrogen bonds and C—H⋯π interactions, with a notable dihedral angle between the pyridine and phenyl rings (Rodríguez-Mora et al., 2013).
Antimicrobial Activity
A series of compounds including (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones were synthesized and exhibited significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of a methoxy group in these compounds was associated with higher antimicrobial activity (Kumar et al., 2012). Additionally, another study on [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones revealed potent antimicrobial and antimycobacterial activities, with some compounds showing effectiveness similar to standard drugs (Narasimhan et al., 2011).
Thermal and Optical Studies
A study focused on [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, revealing insights into its thermal properties and stability in the temperature range of 20-170°C. The study also highlighted its structural, optical, and theoretical aspects (Karthik et al., 2021).
Spectroscopic Properties
Research on the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones showed dual fluorescence in various solvents, highlighting the effect of structure and environment on these properties (Al-Ansari, 2016).
Molecular Structure and Docking Studies
A study on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone (CPPPM) focused on its molecular structure, spectroscopic characteristics, quantum chemical, topological analyses, molecular docking, and antimicrobial activity, offering comprehensive insights into the compound's potential therapeutic applications (Sivakumar et al., 2021).
Safety And Hazards
The safety and hazards of “(Z)-Phenyl(pyridin-4-YL)methanone oxime” are not explicitly mentioned in the available resources.
Orientations Futures
The future directions for the research and development of “(Z)-Phenyl(pyridin-4-YL)methanone oxime” are not explicitly mentioned in the available resources. However, the synthesis of related compounds, such as (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives, has been reported, indicating potential areas of exploration2.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
Propriétés
IUPAC Name |
(NZ)-N-[phenyl(pyridin-4-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,15H/b14-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRZFINAACEZKZ-OWBHPGMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Phenyl(pyridin-4-YL)methanone oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



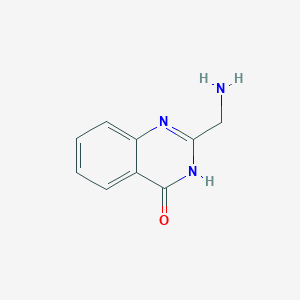
![3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one](/img/structure/B1384166.png)
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-imidazo[4,5-d]triazin-4-one](/img/structure/B1384167.png)
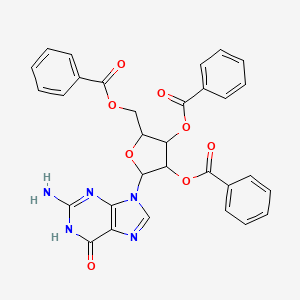
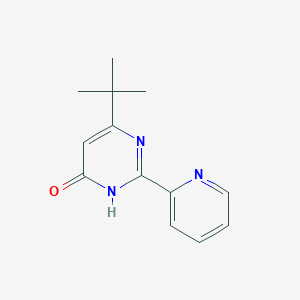
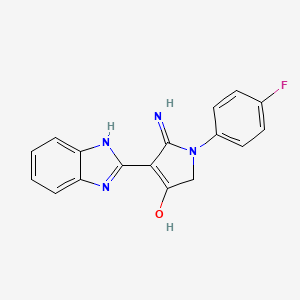
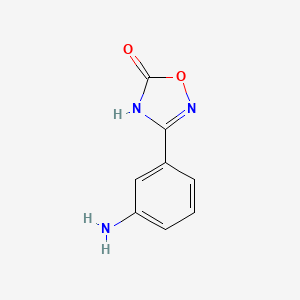
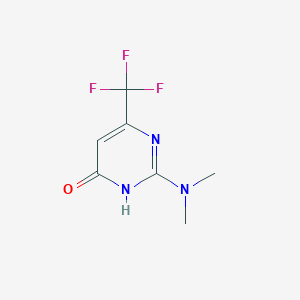
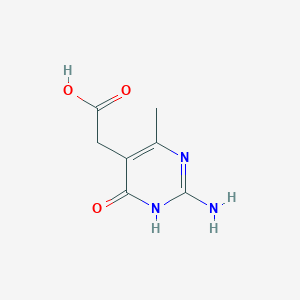
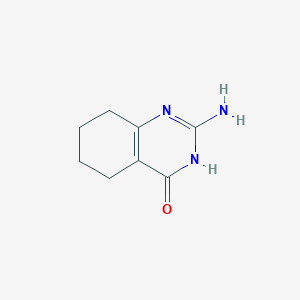
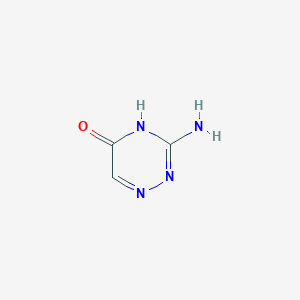
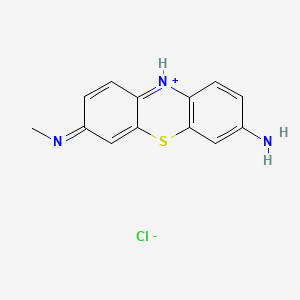
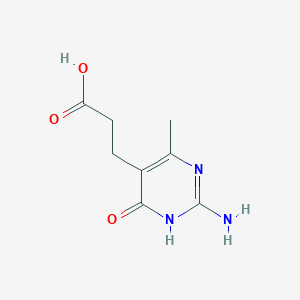
![4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine](/img/structure/B1384184.png)